5-(4-bromophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Overview
Description
5-(4-bromophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant biological activities and are often used in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions using acyclic reagents. These methods have been optimized for efficiency and yield, making them suitable for commercial production .
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-(4-bromophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, blocking the activity of enzymes involved in various biological processes . This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine scaffold.
Indiplon: Another sedative agent with a similar structure.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine core.
Uniqueness
5-(4-bromophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
IUPAC Name |
5-(4-bromophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF2N3O2/c15-8-3-1-7(2-4-8)10-5-11(12(16)17)20-13(19-10)9(6-18-20)14(21)22/h1-6,12H,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYMFOJDYYUIHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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